molecular formula C7H7F2NO B13110262 (4-Amino-3,5-difluorophenyl)methanol

(4-Amino-3,5-difluorophenyl)methanol

Cat. No.: B13110262
M. Wt: 159.13 g/mol
InChI Key: VJDYOKKGPAAPGG-UHFFFAOYSA-N
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Description

(4-Amino-3,5-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO. It is characterized by the presence of an amino group and two fluorine atoms on a benzene ring, along with a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (4-Amino-3,5-difluorophenyl)methanol may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3,5-difluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, forming a simpler aromatic amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (4-Amino-3,5-difluorophenyl)aldehyde or (4-Amino-3,5-difluorophenyl)carboxylic acid, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .

Scientific Research Applications

(4-Amino-3,5-difluorophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-3,5-difluorophenyl)methanol involves its interaction with various molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-3,5-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine.

    (4-Amino-3,5-dibromophenyl)methanol: Similar structure but with bromine atoms instead of fluorine.

    (4-Amino-3,5-dimethylphenyl)methanol: Similar structure but with methyl groups instead of fluorine.

Uniqueness

(4-Amino-3,5-difluorophenyl)methanol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

(4-amino-3,5-difluorophenyl)methanol

InChI

InChI=1S/C7H7F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2

InChI Key

VJDYOKKGPAAPGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)CO

Origin of Product

United States

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